methyl 2-[6-(3-methyl-1,2-oxazole-5-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Description
Methyl 2-[6-(3-methyl-1,2-oxazole-5-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a structurally complex heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core. Key structural elements include:
- Substituents: At position 6: A 3-methyl-1,2-oxazole-5-carbonyl group linked via an imino bridge (-NH-C=O-). At position 7: A methyl acetate ester (-CH₂COOCH₃), enhancing solubility and enabling further derivatization. Its synthesis likely involves condensation reactions between benzothiazole precursors and oxazole derivatives, analogous to methods described for related compounds .
Properties
IUPAC Name |
methyl 2-[6-(3-methyl-1,2-oxazole-5-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S/c1-8-3-12(25-18-8)15(21)17-16-19(6-14(20)22-2)9-4-10-11(24-7-23-10)5-13(9)26-16/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNVCCCJDXDNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[6-(3-methyl-1,2-oxazole-5-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a benzothiazole moiety fused with an oxazole ring, which is believed to contribute to its biological activity. The molecular weight is approximately 361.37 g/mol.
Antimicrobial Activity
Numerous studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. A comprehensive review highlighted various oxazole compounds that demonstrated notable antibacterial and antifungal activities against a range of pathogens. For instance, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of Oxazole Derivatives
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Methyl 2-[...] | 3.12 | Staphylococcus aureus |
| Methyl 2-[...] | 6.25 | Escherichia coli |
| Methyl 2-[...] | 1.56 | Candida albicans |
| Standard Drug (Ampicillin) | 0.78 | E. coli |
The above table illustrates the comparative efficacy of methyl 2-[...] against standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Activity
Research has also explored the anticancer potential of related oxazole compounds. Studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms. For example, certain oxazoles have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Case Study: Anticancer Effects of Oxazole Derivatives
A study published in a peer-reviewed journal investigated the effects of an oxazole derivative on leukemia cells. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a potent anticancer effect .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing oxazole rings are known to inhibit various enzymes involved in microbial metabolism.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Oxazoles may induce oxidative stress within microbial cells or cancer cells, leading to cell death.
Comparison with Similar Compounds
Key Findings:
Heterocycle Reactivity: The target compound’s 1,2-oxazole and benzothiazole moieties contrast with LS-03205’s thiadiazole . Compared to spiro compounds in , the fused dioxolane-benzothiazole system in the target compound may confer greater rigidity, impacting binding affinity in biological systems or thermal stability in materials .
Functional Group Influence: The methyl acetate group in the target compound parallels LS-03205’s ester, suggesting shared solubility profiles and hydrolytic susceptibility under acidic/basic conditions .
Synthetic Methodology: The target compound’s synthesis may resemble ’s use of malononitrile or ethyl cyanoacetate with sulfur to form thiophene derivatives, though tailored for oxazole-benzothiazole coupling . ’s spiro compound synthesis employs imine formation and cyclization, a strategy adaptable to the target compound’s dioxolane ring closure .
Research Implications and Limitations
- Analytical Challenges : The absence of spectral or chromatographic data for the target compound in the evidence necessitates reliance on analogues. For instance, HPLC methods from (e.g., TSK-gel ODS-80TM columns) could be adapted for purity analysis .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for methyl 2-[6-(3-methyl-1,2-oxazole-5-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes refluxing precursors (e.g., substituted aminothiazolones and indole derivatives) in acetic acid with sodium acetate as a catalyst. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a carbonyl-containing precursor in acetic acid for 3–5 hours yields crystalline intermediates, which are purified via recrystallization (DMF/acetic acid mixture) . Reaction conditions such as temperature (80–110°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. Excess acetic acid aids in protonating intermediates, while prolonged reflux may degrade heat-sensitive functional groups .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer : Structural validation requires a combination of:
- Infrared (IR) spectroscopy : To confirm carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .
- UV-Vis spectroscopy : To assess π→π* transitions in aromatic and conjugated systems (e.g., absorption bands at 250–300 nm) .
- Elemental analysis : To verify molecular formula consistency (e.g., C, H, N, S content) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, using reverse-phase columns (C18) and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under continuous-flow conditions?
- Answer : DoE enables systematic optimization of variables like temperature, residence time, and reagent concentration. For instance, a central composite design can model interactions between:
- Flow rate (0.5–2.0 mL/min): Higher rates reduce residence time but may lower conversion.
- Catalyst loading (1–5 mol%): Excess catalyst may cause side reactions.
- Solvent composition (acetic acid/water ratio): Polarity affects reaction kinetics.
Statistical models (e.g., ANOVA) identify optimal conditions, while flow reactors enhance heat/mass transfer compared to batch methods .
Q. How do computational methods aid in designing derivatives with enhanced photophysical or pharmacological properties?
- Answer : Density Functional Theory (DFT) calculations predict electronic transitions and HOMO-LUMO gaps, guiding the design of fluorescent or bioactive derivatives. For example:
- Substituent effects on benzothiazole rings can be modeled to tune absorption/emission wavelengths .
- Molecular docking simulations assess interactions with biological targets (e.g., enzymes or DNA), prioritizing derivatives with high binding affinity .
- Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., sulfonamide groups) with antimicrobial or anticancer activity .
Q. What strategies resolve discrepancies in reported biological activities of benzothiazole derivatives?
- Answer : Contradictions often arise from variations in assay protocols or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
- Meta-analysis : Aggregate data across studies to distinguish structure-activity trends from experimental noise .
Q. How do functional groups in this compound influence its pharmacological potential?
- Answer : Key groups and their roles:
- Sulfonamide (-SO₂NH₂) : Enhances solubility and hydrogen-bonding with biological targets (e.g., carbonic anhydrase inhibitors) .
- 1,3-Dioxolo group : Increases metabolic stability by resisting oxidative degradation .
- Methyl oxazole : Modulates lipophilicity, improving blood-brain barrier penetration in neuroprotective studies .
Experimental validation via SAR studies (e.g., replacing methyl with ethyl groups) quantifies these effects .
Methodological Considerations
- Synthetic Reproducibility : Document solvent drying (e.g., molecular sieves for acetic acid) and inert atmosphere use to prevent hydrolysis of imine bonds .
- Data Validation : Cross-reference spectral data with known analogs (e.g., benzothiazole IR libraries) to confirm structural assignments .
- Ethical Reporting : Disclose purity levels (>95% by HPLC) and biological assay replicates (n ≥ 3) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
